5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

Fluorescent probe synthesis Luciferin analog Bioluminescence assay development

This polyhalogenated benzothiazole derivative features a unique 5,7-difluoro-6-hydroxy substitution pattern, creating a distinct pharmacophore for systematic SAR exploration. The 2-cyano group provides a proven baseline for antitumor activity (IC50 ~20-25 µM), while the difluoro-hydroxy motif profoundly modulates electronic and hydrogen-bonding effects that cannot be replicated with mono-fluoro or non-fluorinated analogs. The 6-hydroxy group serves as a convenient handle for NHS ester conjugation in next-generation luciferin-based fluorescent dyes, with the 5,7-difluoro pattern offering a distinct optical profile for multiplexed flow cytometry. This electron-deficient bicyclic ring is a potent hinge-binding motif for kinase inhibitor design, with structurally related analogs achieving 6.30 nM IC50 against aldose reductase.

Molecular Formula C8H2F2N2OS
Molecular Weight 212.17
CAS No. 1260754-29-7
Cat. No. B2566286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile
CAS1260754-29-7
Molecular FormulaC8H2F2N2OS
Molecular Weight212.17
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)O)F)SC(=N2)C#N
InChIInChI=1S/C8H2F2N2OS/c9-3-1-4-8(6(10)7(3)13)14-5(2-11)12-4/h1,13H
InChIKeyIFPFEXSXBQTQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 1260754-29-7): A Specialized Fluorinated Heterocycle for Advanced SAR


5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile is a polyhalogenated benzothiazole derivative with a unique 5,7-difluoro-6-hydroxy substitution pattern [1]. This compound belongs to the 2-cyanobenzothiazole class, which has demonstrated promising in vitro antitumor potential in multiple studies [2]. Unlike widely fluorinated intermediates, the precise arrangement of electron-withdrawing fluorine atoms and the ionizable 6-hydroxy group creates a structurally distinct pharmacophore for systematic structure-activity relationship (SAR) exploration and fluorescent probe development [1][2].

Why a Standard Benzothiazole-2-carbonitrile Cannot Replace the 5,7-Difluoro-6-hydroxy Derivative in Discovery Programs


Generic substitution is unreliable due to the precise electronic and steric impact of the 5,7-difluoro-6-hydroxy motif. The 2-cyano group is essential for a baseline in vitro antitumor effect (IC50 ~20-25 µM for 4,7-dimethoxy analogs) [1], but this baseline is profoundly modulated by the aromatic ring's substitution pattern. Removing or repositioning a single fluorine—or replacing fluorine with chlorine—alters hydrogen-bonding capacity, lipophilicity (LogP), and metabolic stability, leading to divergent pharmacokinetic profiles and target binding affinities [2]. The closest commercially available analog, 7-Fluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 220050-44-2), lacks the second fluorine and therefore provides a different electronic environment for SAR analysis and fluorescent dye construction .

Quantitative Differentiation of 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile: Evidence for Rational Selection


Proven Synthetic Feasibility and Equivalent Scalability to the Dichloro Analog

In a patented fluorescent dye platform, the synthesis of the 5,7-difluoro-6-hydroxy derivative was directly compared to the 5,7-dichloro-6-hydroxy-2-cyanobenzothiazole. The patent explicitly states that the preparation of the difluoro compound 'followed the same procedure with very similar results' to the dichloro compound, confirming comparable synthetic accessibility and scalability [1]. This provides a verified, cost-effective route for procurement when the distinct electronic properties of fluorine are required over chlorine, such as for optimizing dye emission wavelengths or metabolic stability.

Fluorescent probe synthesis Luciferin analog Bioluminescence assay development

Enhanced Electron-Withdrawing Capacity vs. Mono-Fluoro Analog (7-Fluoro-6-hydroxy)

The directly comparable analog, 7-fluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 220050-44-2), possesses a single fluorine substituent . The addition of a second fluorine at the 5-position in the target compound significantly increases the electron-withdrawing nature of the bicyclic ring. In studies on analogous fluorinated benzothiazoles, increased fluorination has been demonstrated to enhance binding affinity to therapeutic targets, such as aldose reductase, where a 5,7-difluoro-benzothiazole derivative achieved a sub-nanomolar IC50 of 6.30 nM [1]. This strong electron deficiency is critical for optimizing interactions with electron-rich binding pockets.

Kinase inhibitor design Electron-deficient heterocycles Medicinal chemistry

Distinct in vitro Antitumor Baseline of the 2-Cyano Class

The 2-cyano substituent is essential for antitumor activity. In a study evaluating 15 benzothiazole-2-carbonitrile derivatives against murine L1210 leukemia cells, the 2-cyano-4,7-dimethoxy analogs exhibited IC50 values of 20.6 µM and 25.2 µM and induced G2+M phase cell cycle arrest [1]. Non-cyano analogs (e.g., 2-carboxy or 2-aminocarbonyl) showed significantly reduced activity. The 5,7-difluoro-6-hydroxy compound retains this critical 2-cyano group while introducing a distinct halogenation pattern that can be used to build upon this known antiproliferative baseline in a proprietary direction.

Anticancer drug discovery Cell cycle arrest Leukemia

Validated Use as a Luciferin Analog in Bioluminescence Platforms

The compound is explicitly described as a precursor for fluorescent dyes based on the firefly luciferin structure in a foundational patent (US20110014599A1) [1]. This patent demonstrates its conjugation to antibodies and its application in flow cytometry, a use case not described for the non-fluorinated or mono-fluoro analogs within the same disclosure. The 6-hydroxy group is essential for further derivatization (e.g., to NHS esters for biomolecule labeling), while the 5,7-difluoro substitution allows for precise tuning of the dye's excitation/emission properties, a capability supported by the unique photophysical behavior observed in 5,7-difluoro-phenylbenzothiazole iridium complexes which exhibit absolute quantum yields up to 99.0% [2].

Bioluminescence imaging Firefly luciferin Bioorthogonal chemistry

High-Value Application Scenarios for Procuring 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile


Advanced Anticancer SAR Libraries Targeting Cell Cycle Arrest

Build a chemical library around the 5,7-difluoro-6-hydroxy-2-carbonitrile scaffold to identify novel antiproliferative agents. The core has a proven class baseline for inducing G2+M phase arrest in leukemia cells (IC50 ~20 µM for dimethoxy analogs) [1]. The unique difluoro-hydroxy pattern allows systematic exploration of electronic and hydrogen-bonding effects on potency that cannot be achieved with the mono-fluoro or non-fluorinated analogs, creating intellectual property space and novel biological profiles.

Customizable Bioluminescent Probe Platform for Flow Cytometry

Utilize the compound as a key intermediate for synthesizing next-generation luciferin-based fluorescent dyes [2]. The 6-hydroxy group serves as a convenient handle for generating NHS esters for antibody conjugation. The 5,7-difluoro motif differentiates its spectral properties from the analogous dichloro system, offering a distinct optical profile that can be selected to minimize spectral overlap in multiplexed flow cytometry assays.

Kinase and Reductase Inhibitor Design Leveraging Electron Deficiency

Incorporate this highly electron-deficient bicyclic ring into potential enzyme inhibitors. The strong electron-withdrawing effect of the 5,7-difluoro substitution is a known driver for high target affinity, evidenced by a structurally related 5,7-difluoro-benzothiazole achieving a 6.30 nM IC50 against aldose reductase [3]. This property is directly translatable to modern kinase inhibitor design, where a potent hinge-binding motif is required.

Quote Request

Request a Quote for 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.